Cas no 2229551-22-6 (3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid)

3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid
- 2229551-22-6
- EN300-2002154
-
- インチ: 1S/C9H7F2NO2S/c10-9(11)6(2-8(13)14)7-1-5(3-12)4-15-7/h1,4,6,9H,2H2,(H,13,14)
- InChIKey: DLYXHZWRTQEPDR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C#N)C=C1C(C(F)F)CC(=O)O
計算された属性
- せいみつぶんしりょう: 231.01655596g/mol
- どういたいしつりょう: 231.01655596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 89.3Ų
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002154-2.5g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 2.5g |
$3080.0 | 2023-09-16 | ||
Enamine | EN300-2002154-0.5g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 0.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-2002154-0.25g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 0.25g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-2002154-5g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 5g |
$4557.0 | 2023-09-16 | ||
Enamine | EN300-2002154-10.0g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-2002154-5.0g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-2002154-1.0g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-2002154-0.05g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 0.05g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-2002154-0.1g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 0.1g |
$1384.0 | 2023-09-16 | ||
Enamine | EN300-2002154-10g |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid |
2229551-22-6 | 10g |
$6758.0 | 2023-09-16 |
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acidに関する追加情報
3-(4-Cyanothiophen-2-yl)-4,4-difluorobutanoic Acid: A Comprehensive Overview
3-(4-Cyanothiophen-2-yl)-4,4-difluorobutanoic acid is a compound with the CAS registry number 2229551-22-6, which has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with cyano and difluoro substituents, making it a versatile building block for various applications.
The molecular structure of 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid is characterized by a thiophene ring substituted with a cyano group at the 4-position and a butanoic acid moiety at the 2-position. The presence of fluorine atoms at the 4-position of the butanoic acid group introduces unique electronic and steric properties, which are critical for its reactivity and functionality. Recent studies have highlighted the importance of such fluorinated compounds in drug discovery and material synthesis due to their enhanced stability and bioavailability.
One of the key areas of research involving this compound is its synthesis and optimization. Researchers have developed various methods to synthesize 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid, including Suzuki coupling reactions and nucleophilic aromatic substitution. These methods have been optimized to improve yield and purity, making the compound more accessible for further studies.
The application of 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid extends into multiple domains. In medicinal chemistry, this compound has been explored as a potential lead molecule for anti-tumor and anti-inflammatory agents. Recent findings suggest that its cyanothiophene moiety plays a significant role in modulating biological activity, particularly in inhibiting key enzymes associated with inflammatory pathways.
In addition to its biological applications, 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid has shown promise in materials science. Its ability to form stable metal complexes has led to investigations into its use as a ligand in catalysis and as a component in advanced materials such as conductive polymers. The fluorine atoms in its structure contribute to its thermal stability and electronic properties, making it an attractive candidate for high-performance materials.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure of 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid. Quantum mechanical calculations have revealed that the cyano group significantly affects the compound's electron-withdrawing properties, while the fluorine atoms enhance its overall polarity and solubility. These insights are crucial for designing analogs with tailored properties for specific applications.
Looking ahead, the continued exploration of 3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid is expected to yield further breakthroughs in both therapeutic and material applications. Its unique combination of functional groups makes it an ideal candidate for interdisciplinary research, bridging organic chemistry with biology and materials science.
2229551-22-6 (3-(4-cyanothiophen-2-yl)-4,4-difluorobutanoic acid) 関連製品
- 57642-05-4(1-(1H-Indol-3-Yl)-2-Iodo-Ethanone)
- 2229216-42-4(1-amino-2-(3-phenoxyphenyl)propan-2-ol)
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)
- 234432-88-3(PCB 54-13C12)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)
- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)
- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)
- 1344302-26-6(1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)
- 216962-94-6(Dodecanenitrile, 12-(triethoxysilyl)-)
- 315668-55-4(Benzene, 1-bromo-3-methyl-5-(trimethylsilyl)-)



